REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[CH2:5][C:6]1[C:7]([CH3:19])=[N:8][N:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[C:10]=1[CH3:11])C.[OH-].[K+]>O.C(O)C>[CH3:19][C:7]1[C:6]([CH2:5][C:4]([OH:20])=[O:3])=[C:10]([CH3:11])[N:9]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[N:8]=1 |f:1.2|
|
Name
|
3,5-dimethyl-1-(p-tolyl)pyrazol-4-acetic acid-ethyl ester
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NN(C1C)C1=CC=C(C=C1)C)C)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the free acid isolated by the method
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1CC(=O)O)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |